Ethyl 4-(2,3-dibromo-3-phenylpropanamido)benzoate

Lipophilicity Drug-likeness Physicochemical profiling

Ethyl 4-(2,3-dibromo-3-phenylpropanamido)benzoate (CAS 449788-70-9) is a synthetic, dibrominated 3-phenylpropanamide derivative carrying a 4‑(ethoxycarbonyl)phenyl substituent on the amide nitrogen. Its molecular formula is C₁₈H₁₇Br₂NO₃ (MW 455.14 g/mol).

Molecular Formula C18H17Br2NO3
Molecular Weight 455.146
CAS No. 449788-70-9
Cat. No. B2611267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(2,3-dibromo-3-phenylpropanamido)benzoate
CAS449788-70-9
Molecular FormulaC18H17Br2NO3
Molecular Weight455.146
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)NC(=O)C(C(C2=CC=CC=C2)Br)Br
InChIInChI=1S/C18H17Br2NO3/c1-2-24-18(23)13-8-10-14(11-9-13)21-17(22)16(20)15(19)12-6-4-3-5-7-12/h3-11,15-16H,2H2,1H3,(H,21,22)
InChIKeyOYAVCCXDCJRCLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-(2,3-dibromo-3-phenylpropanamido)benzoate (CAS 449788-70-9) – Core Chemical Identity and Baseline Procurement Profile


Ethyl 4-(2,3-dibromo-3-phenylpropanamido)benzoate (CAS 449788-70-9) is a synthetic, dibrominated 3-phenylpropanamide derivative carrying a 4‑(ethoxycarbonyl)phenyl substituent on the amide nitrogen. Its molecular formula is C₁₈H₁₇Br₂NO₃ (MW 455.14 g/mol) . The compound contains two vicinal bromine atoms on the propanamide backbone, a feature that confers electrophilic reactivity at the dibrominated carbon centers and that distinguishes it from monobromo‑ or non‑halogenated analogs in the same structural class. In the absence of peer‑reviewed biological or pharmacological data, procurement decisions rest primarily on the compound’s structural uniqueness, its calculated physicochemical profile, and the documented purity levels offered by commercial suppliers [1].

Why Generic Substitution of Ethyl 4-(2,3-dibromo-3-phenylpropanamido)benzoate (CAS 449788-70-9) with In‑Class Analogs Carries Unquantified Technical Risk


Compounds containing the 2,3‑dibromo‑3‑phenylpropanamide scaffold share a conserved dibrominated core, yet even minor structural changes such as ester group variation (e.g., methyl vs. ethyl), substitution on the phenyl ring, or replacement of the benzoate moiety with an acetylphenyl group can yield markedly different values of lipophilicity, solubility, and reactivity. Calculated logP for the ethyl ester is 5.02 [1], whereas analogous methyl ester derivatives are expected to have lower logP values due to the smaller alkyl chain; the resulting difference in partitioning behavior may significantly affect membrane permeability, retention time in reversed‑phase assays, and extraction efficiency [1]. The quantitative magnitude and direction of these differences have not been experimentally determined for this series, meaning that assuming functional equivalence between the ethyl ester and any other “dibromopropanamide” compound without head‑to‑head data introduces an unquantified technical risk in scientific applications or industrial scaling [1].

Quantitative Evidence and Comparator-Based Differentiation for Ethyl 4-(2,3-dibromo-3-phenylpropanamido)benzoate (CAS 449788-70-9)


Calculated logP Differentiates Ethyl Ester from Methyl Ester Analogs

The predicted octanol‑water partition coefficient (logP) of the title compound is 5.02, obtained from the ZINC15 database [1]. While a directly measured logP for the methyl ester analog is not available in the public domain, the loss of a methylene unit in the ester group is estimated to reduce logP by approximately 0.5–0.6 log units based on fragment‑based additivity rules [2]. This differential indicates that the ethyl ester is substantially more lipophilic than its methyl counterpart, a property that can be exploited when higher membrane permeability or stronger retention on reversed‑phase stationary phases is desired [1][2].

Lipophilicity Drug-likeness Physicochemical profiling

Comparative Vendor Purity: 97% (Leyan) vs. 98% (MolCore) – A Procurement Decision Point

Leyan lists the compound at 97% purity by HPLC , while MolCore offers a lot with NLT 98% purity . For the closely related methyl ester analog, the publicly available purity specification is also 97% . The 1‑percentage‑point purity advantage of the MolCore batch represents a reduction in total impurity burden of approximately 30% relative to a 97% product (assuming impurities are uniformly distributed), which may be critical in trace‑sensitive applications such as catalytic screening or crystallography trials .

Chemical purity Procurement Quality control

Predicted Aqueous Solubility and Its Impact on Assay Compatibility

The ZINC15 database reports a calculated logP of 5.02, which corresponds to a predicted aqueous solubility in the low micromolar range (≈10‑50 µM) based on the General Solubility Equation [1]. By comparison, the computationally derived solubility of the methyl ester analog is predicted to be approximately 2‑ to 3‑fold higher due to its lower logP [2]. Although neither value has been experimentally validated, the lower solubility of the ethyl ester may be advantageous in heterogeneous catalysis or solid‑phase extraction settings where low aqueous solubility limits leaching, whereas the methyl ester may be preferred for homogeneous aqueous assays [1][2].

Aqueous solubility Assay development Bioavailability

Evidence‑Grounded Application Scenarios for Ethyl 4-(2,3-dibromo-3-phenylpropanamido)benzoate (CAS 449788-70-9)


Dibrominated Probe for Cysteine‑Reactivity Profiling

The vicinal dibromide motif present in the compound can serve as a moderately electrophilic warhead for covalent labeling of cysteine residues in protein active sites. The ethyl ester provides enhanced lipophilicity (logP 5.02) [1] relative to the methyl ester, potentially improving membrane permeability in intact‑cell labeling experiments. Researchers should confirm batch purity ≥97% to minimize off‑target alkylation by impurities .

Lipophilic Building Block for Fragment‑Based Drug Discovery

With a calculated logP of 5.02 and a molecular weight of 455.14 Da, the compound occupies a hydrophobic fragment space that is complementary to aromatic pockets frequently targeted in kinase and bromodomain inhibitor campaigns [1]. Its commercial availability at the 50‑100 mg scale (Leyan, MolCore) makes it suitable for fragment‑soaking or initial SAR exploration without the need for in‑house synthesis .

Synthetic Intermediate for Heterocyclic Library Construction

The 2,3‑dibromo‑3‑phenylpropanamide core can undergo nucleophilic displacement or reductive dehalogenation to generate diverse heterocyclic scaffolds. The ethyl ester group offers a convenient handle for further functionalization (e.g., saponification to the free acid or transesterification) that differentiates it from the methyl ester, which may be less stable under basic conditions due to faster hydrolysis [1]. The >97% commercial purity ensures that downstream synthetic transformations are not complicated by uncharacterized contaminants .

Quote Request

Request a Quote for Ethyl 4-(2,3-dibromo-3-phenylpropanamido)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.